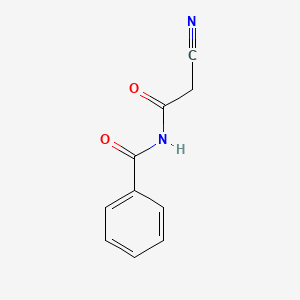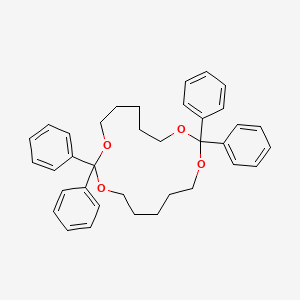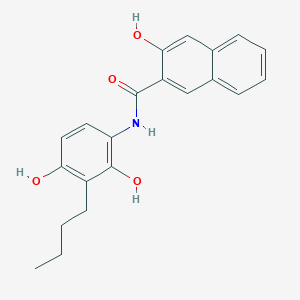![molecular formula C24H49N3O B14370039 3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one CAS No. 90577-96-1](/img/structure/B14370039.png)
3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one is an organic compound characterized by its unique structure, which includes a dioctylamino group and a tetramethylimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one typically involves the reaction of dioctylamine with a suitable precursor that contains the imidazolidinone core. One common method is the alkylation of dioctylamine with a halogenated imidazolidinone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dioctylamino group, where nucleophiles like halides or alkoxides replace the dioctylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.
Scientific Research Applications
3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The dioctylamino group can facilitate binding to hydrophobic pockets in proteins, while the imidazolidinone core may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(Dioctylamino)methyl]-1,2,2-trimethylcyclopentylmethanol: Similar in structure but with a cyclopentyl ring instead of an imidazolidinone core.
N,N-Dioctylamine: Lacks the imidazolidinone core and has different reactivity and applications.
Uniqueness
3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one is unique due to its combination of a dioctylamino group and a tetramethylimidazolidinone core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90577-96-1 |
|---|---|
Molecular Formula |
C24H49N3O |
Molecular Weight |
395.7 g/mol |
IUPAC Name |
3-[(dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one |
InChI |
InChI=1S/C24H49N3O/c1-7-9-11-13-15-17-19-26(20-18-16-14-12-10-8-2)21-27-22(28)23(3,4)25-24(27,5)6/h25H,7-21H2,1-6H3 |
InChI Key |
FMMWIOWQLPWKRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CN1C(=O)C(NC1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


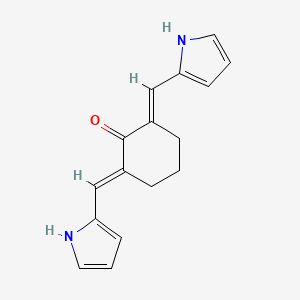
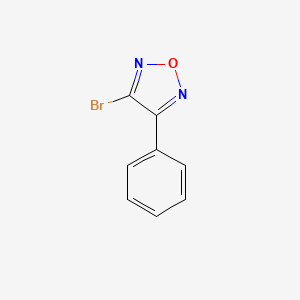
![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)
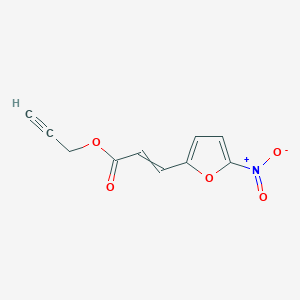
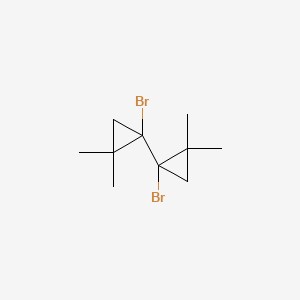
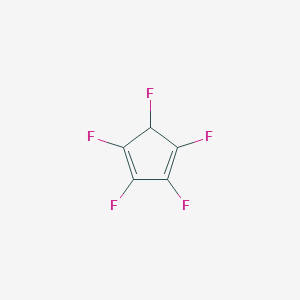
![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
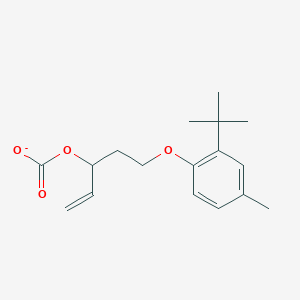
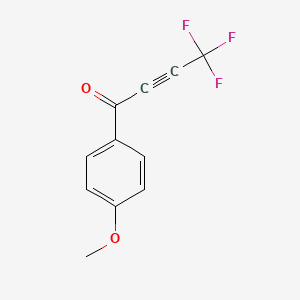
![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
